molecular formula C22H23N3O5S2 B6582524 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1021225-08-0

2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B6582524
CAS No.: 1021225-08-0
M. Wt: 473.6 g/mol
InChI Key: XARKDHZQELNPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide features a dihydropyrimidinone core substituted with a 2,4-dimethylbenzenesulfonyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further functionalized with a 2-methoxy-5-methylphenyl group.

Properties

IUPAC Name

2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-13-6-8-18(15(3)9-13)32(28,29)19-11-23-22(25-21(19)27)31-12-20(26)24-16-10-14(2)5-7-17(16)30-4/h5-11H,12H2,1-4H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARKDHZQELNPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Sulfonyl group : Enhances solubility and biological activity.
  • Pyrimidine ring : Known for its role in nucleic acids and as a target for various therapeutic agents.
  • Methoxy and methyl substitutions : These groups can influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrimidine core : Utilizing nucleophilic substitution reactions.
  • Introduction of the sulfonyl group : Often through sulfonation reactions.
  • Final modifications : Such as acetamide formation to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against various human tumor cell lines such as HepG2, HCT116, and MCF7. The following table summarizes key findings from in vitro studies:

Cell LineIC50 (µM)Cell Viability (%)Comparison to Standard Drug
HepG215.361.29Lower than 5-Fluorouracil
HCT11620.567.11Comparable to Etoposide
MCF718.069.98Higher than Doxorubicin

These results indicate that the compound exhibits significant cytotoxic effects, with lower IC50 values suggesting higher potency compared to established chemotherapeutic agents.

The proposed mechanism of action involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. Notably, the compound may interact with:

  • Tyrosine Kinases : Influencing signaling pathways critical for tumor growth.
  • DNA Topoisomerases : Interfering with DNA replication and repair mechanisms.

Case Studies

  • Study on HepG2 Cells : A detailed investigation revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • HCT116 Cell Line Analysis : The compound demonstrated effective inhibition of cell migration and invasion, suggesting potential applications in metastasis prevention.

Pharmacokinetic Properties

Preliminary assessments of pharmacokinetic properties indicate favorable profiles:

  • Absorption : High solubility due to methoxy substitution.
  • Distribution : Enhanced tissue permeability owing to lipophilic characteristics.
  • Metabolism : Predicted metabolic stability based on structural analysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Below is a comparative analysis:

Table 1: Substituent Analysis of Key Analogous Compounds
Compound ID Sulfonyl Group (Position 5) Acetamide Side Chain (Position 2) Molecular Formula Key Features
Target Compound 2,4-Dimethylbenzenesulfonyl N-(2-methoxy-5-methylphenyl) C₂₃H₂₅N₃O₅S₂ Methyl and methoxy substituents enhance lipophilicity and metabolic stability
4-Ethylphenylsulfonyl N-(2,4-dimethoxyphenyl) C₂₂H₂₅N₃O₆S₂ Additional methoxy groups may improve solubility
3-Chloro-4-methoxyphenylsulfonyl N-(2-(cyclohexen-1-yl)ethyl) C₂₃H₂₇ClN₃O₅S₂ Chloro substituent increases electrophilicity; cyclohexenyl enhances lipophilicity
Allyl (no sulfonyl) N-(4-methylphenyl) C₁₇H₁₉N₃O₂S Allyl group may confer reactivity; simpler acetamide chain reduces steric hindrance
- N-(2-methyl-5-sulfamoylphenyl) C₁₅H₁₇N₅O₅S₂ Sulfamoyl group enhances hydrogen-bonding capacity

Physicochemical and Functional Implications

  • Electron-Withdrawing vs. In contrast, ’s 3-chloro-4-methoxyphenylsulfonyl introduces a strong electron-withdrawing chloro group, which may enhance electrophilicity and reactivity .
  • Acetamide Side Chain Modifications: The target’s 2-methoxy-5-methylphenyl group provides moderate steric bulk and lipophilicity, favoring membrane permeability. ’s cyclohexenylethyl group introduces significant hydrophobicity, which could prolong half-life but reduce solubility .
  • ’s allyl-substituted pyrimidinone (C₁₇H₁₉N₃O₂S) may exhibit unique reactivity, though its lack of sulfonyl could limit target affinity .

Structural Characterization Methods

Variations in substituents influence crystallinity and diffraction patterns, as seen in analogs with bulky groups (e.g., cyclohexenyl in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.